molecular formula C23H16N2O4 B12433649 4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one

4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one

Cat. No.: B12433649
M. Wt: 384.4 g/mol
InChI Key: KUINQLKLKSFJME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxonol V involves the reaction of 3-phenyl-4-isoxazolone with 1,5-pentadien-3-one under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of oxonol V follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Oxonol V primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of oxonol V, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

Oxonol V exerts its effects by partitioning between the aqueous phase and the lipid membrane in response to changes in membrane potential. The dye accumulates in the cytoplasm of depolarized cells, leading to a change in its fluorescence properties. This change in fluorescence can be quantitatively measured to monitor membrane potential changes .

Molecular Targets and Pathways: The primary molecular target of oxonol V is the cell membrane. The dye interacts with the lipid bilayer, and its distribution is influenced by the transmembrane potential. This interaction allows for the detection of changes in membrane potential, which are crucial for various cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINQLKLKSFJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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